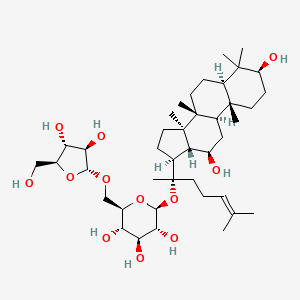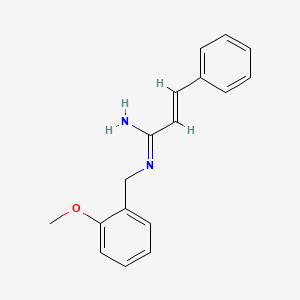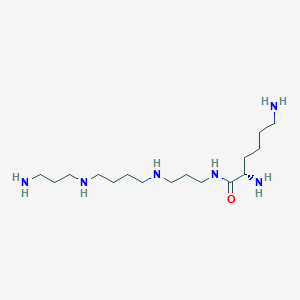
Anguinomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anguinomycin D is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Nucleocytoplasmic Transport
Anguinomycin D has been shown to inhibit the nuclear export receptor CRM1, leading to a shutdown of CRM1-mediated nuclear protein export at concentrations above 10 nM. This inhibition was established through various synthetic analogs and structural modeling, demonstrating the compound's potential in impacting cellular processes involving nuclear export (Bonazzi et al., 2010).
Antitumor Activity
This compound, part of the leptomycin family, exhibits selective antitumor properties. It targets retinoblastoma tumor suppressor protein (pRb) inactivated cancer cells while inducing only growth arrest in normal cells. This specificity hints at its potential as an antitumor antibiotic with minimal side effects on normal cellular functions (Bonazzi, 2009).
Structural Optimization of Bioderived Compounds
Research demonstrates that the reduction of complex bio-derived compounds, such as this compound, into simpler bioactive fragments can develop lead compounds with improved activities and minimal toxicities. This process was exemplified by the creation of a synthetic fragment, SB640, which displayed enhanced pharmacological attributes compared to this compound, offering insights into drug design and development (Olotu et al., 2018).
Potential in Regenerative Medicine
Studies on natural products including this compound have explored their roles in neuritogenesis and synapse reconstruction, highlighting their potential application in regenerative medicine. This area of research is particularly relevant for diseases and conditions where regeneration of nerve tissue is necessary (Gademann & Sieber, 2011).
Eigenschaften
Molekularformel |
C32H48O4 |
|---|---|
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
2-[(1E,3Z,7E,9E,17E)-3-ethyl-14-hydroxy-5,9,11,13,15,17-hexamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C32H48O4/c1-9-22(3)19-25(6)31(34)27(8)32(35)26(7)20-23(4)13-11-14-24(5)21-28(10-2)17-18-29-15-12-16-30(33)36-29/h9,11-13,16-18,20-21,24-27,29,31,34H,10,14-15,19H2,1-8H3/b13-11+,18-17+,22-9+,23-20+,28-21- |
InChI-Schlüssel |
SZXKSXNBIHAJNK-VFYJIWPPSA-N |
Isomerische SMILES |
CC/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C)/C)O)/C)/C=C/C1CC=CC(=O)O1 |
Kanonische SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC)C)O)C)C=CC1CC=CC(=O)O1 |
Synonyme |
anguinomycin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)
![1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1241280.png)
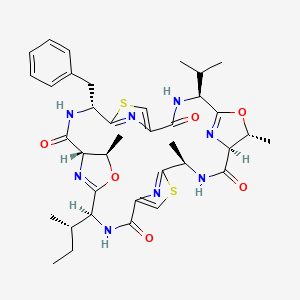
![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-(2-methylsulfinylphenyl)piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B1241283.png)
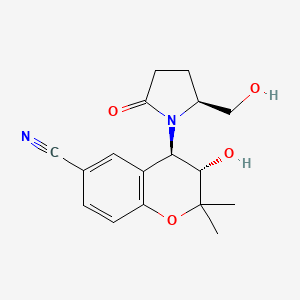
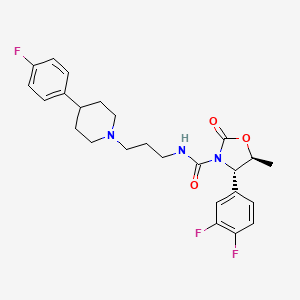


![N-[2,6-dichloro-4-[[[(3-hydroxyphenyl)methyl]amino]carbonyl]benzoyl]-3-(3,5-dihydroxybenzoylamino)-L-alanine](/img/structure/B1241291.png)
